molecular formula C21H44NO5P B11936609 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)

Cat. No.: B11936609
M. Wt: 421.6 g/mol
InChI Key: OQYRMQWRTNWOER-WBIWQBECSA-N
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Description

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a bioactive lipid derived from membrane phospholipids. It is a type of lysophosphatidic acid, which is known for its role in various cellular processes, including signaling pathways related to inflammation, cancer, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the esterification of glycerol with 9Z-octadecenyl phosphate. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.

    Biology: Plays a role in cell signaling pathways, particularly those related to inflammation and cancer.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammatory diseases.

    Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products

Mechanism of Action

The mechanism of action of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves its interaction with specific receptors on the cell surface, such as lysophosphatidic acid receptors. These interactions trigger intracellular signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival. The compound’s effects are mediated through pathways such as the PI3K/Akt and MAPK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its cyclic phosphate group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific signaling pathways and exhibit unique reactivity compared to other lysophosphatidic acids .

Properties

Molecular Formula

C21H44NO5P

Molecular Weight

421.6 g/mol

IUPAC Name

azanium;(4R)-4-[[(Z)-octadec-9-enoxy]methyl]-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C21H41O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21;/h9-10,21H,2-8,11-20H2,1H3,(H,22,23);1H3/b10-9-;/t21-;/m1./s1

InChI Key

OQYRMQWRTNWOER-WBIWQBECSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+]

Origin of Product

United States

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